molecular formula C15H16FN3O3 B035067 Ciprofloxacin-7-ethylenediamine CAS No. 103222-12-4

Ciprofloxacin-7-ethylenediamine

Cat. No. B035067
CAS RN: 103222-12-4
M. Wt: 305.3 g/mol
InChI Key: ZYLULTURYPAERI-UHFFFAOYSA-N
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Description

Ciprofloxacin-7-ethylenediamine, also known as desethylene ciprofloxacin or 7-aea-ciprofloxcin, belongs to the class of organic compounds known as quinoline carboxylic acids . It is a reference standard of the United States Pharmacopeia (USP) and is used in specified quality tests and assays .


Synthesis Analysis

The synthesis of Ciprofloxacin-7-ethylenediamine involves the reaction of ciprofloxacin with ethylenediamine . This study reported the synthesis of novel analogues of ciprofloxacin including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole .


Molecular Structure Analysis

The empirical formula of Ciprofloxacin-7-ethylenediamine is C15H16FN3O3 · HCl, and its molecular weight is 341.77 . Further structural characterization and spectroscopic investigation can be found in the literature .

Scientific Research Applications

Antimicrobial Applications

Desethylene ciprofloxacin is a major metabolite of ciprofloxacin . It has been observed that the infections due to the antimicrobial resistance pathogens are one of the reasons for the mortality . Therefore, it is really important to find out some new low molecular weight antimicrobial drugs with different mode of action .

Synthesis of Novel Analogues

This compound has been used in the synthesis of novel analogues of ciprofloxacin including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole . These analogues were then assessed for antimicrobial properties against bacterial pathogens and fungal isolates .

Wastewater Treatment

Desethylene ciprofloxacin can be created through advanced oxygenation processes as a potential way to remove ciprofloxacin from wastewater . It is also created during degradation of ciprofloxacin by chlorination .

Pharmacokinetic Analysis

Desethylene ciprofloxacin has been used in pharmacokinetic analysis to examine the exposure to the main active metabolites of ciprofloxacin in critically ill patients . The desethylene ciprofloxacin metabolic ratio was positively associated with height and creatinine clearance (CL CR) and negatively associated with age .

Drug Metabolic Conversion

This compound has been used to examine the factors (demographic, laboratory and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin . The secondary aim was to develop a population pharmacokinetic model for the metabolite showing the most associations with the abovementioned factors .

CYP1A2 Inhibition

It has been hypothesized that CYP1A2 inhibition by ciprofloxacin is mediated by its metabolite, desethylene ciprofloxacin .

Mechanism of Action

Target of Action

Ciprofloxacin-7-ethylenediamine, also known as Desethylene ciprofloxacin, is a derivative of the second-generation fluoroquinolone antibiotic, Ciprofloxacin . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Desethylene ciprofloxacin inhibits the action of bacterial DNA gyrase and topoisomerase IV . It binds to these enzymes with high affinity, preventing them from supercoiling the bacterial DNA, which is a necessary step for DNA replication . This inhibition of DNA replication leads to the death of the bacteria .

Biochemical Pathways

It is known that the compound interferes with the function of dna gyrase and topoisomerase iv, enzymes involved in key dna processes . This interference disrupts bacterial DNA replication and other vital processes, leading to bacterial cell death .

Pharmacokinetics

For its parent compound, ciprofloxacin, absorption after oral administration is rapid, and a linear relationship exists between serum concentrations and the dose administered . The absolute bioavailability of Ciprofloxacin is approximately 70%, and it has a large volume of distribution, reflecting penetration into most tissues . Nonrenal clearance accounts for approximately 33% of the elimination of Ciprofloxacin, and it has been identified to have four metabolites .

Result of Action

The result of Desethylene ciprofloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . By inhibiting the function of DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA, a necessary step for DNA replication . This disruption of DNA processes leads to the death of the bacteria .

properties

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22/h5-8,18H,1-4,17H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLULTURYPAERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145701
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103222-12-4
Record name Ciprofloxacin-7-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103222124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin-7-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESETHYLENECIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A089AJ9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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